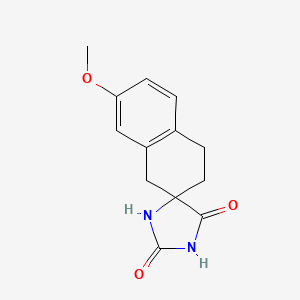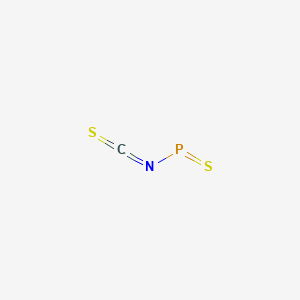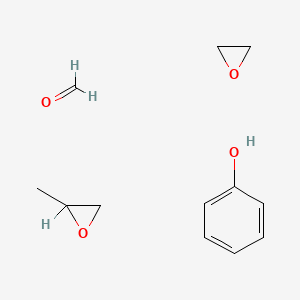
Formaldehyde;2-methyloxirane;oxirane;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with methyloxirane, oxirane and phenol is a complex polymeric compound. It is formed by the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with methyloxirane, oxirane and phenol involves the polymerization of formaldehyde with methyloxirane, oxirane, and phenol. Formaldehyde is typically used in its aqueous form, known as formalin. The polymerization process can be carried out under both acidic and alkaline conditions, which influence the structure of the resulting polymer. Under acidic conditions, the polymer tends to be linear with minimal branching, while under alkaline conditions, a more networked structure is formed .
Industrial Production Methods
In industrial settings, the production of this polymer involves controlled polymerization reactions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to achieve the desired polymer structure. The polymerization process is exothermic, releasing significant amounts of heat .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with methyloxirane, oxirane and phenol undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can occur at various reactive sites on the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
Formaldehyde, polymer with methyloxirane, oxirane and phenol has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a precursor for other polymers.
Biology: The polymer is used in the development of biomaterials and as a component in various biological assays.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The polymer is used in the production of high-temperature adhesives, coatings, electrical products, and laminates
Mechanism of Action
The mechanism of action of formaldehyde, polymer with methyloxirane, oxirane and phenol involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive sites, such as the oxirane and methyloxirane groups, can undergo ring-opening reactions, leading to the formation of cross-linked networks. These networks provide the polymer with its unique mechanical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde, polymer with (chloromethyl)oxirane and phenol
- Formaldehyde, polymer with 2-methyloxirane and 4-nonylphenol
- Methyl-oxirane polymer with oxirane
Uniqueness
Formaldehyde, polymer with methyloxirane, oxirane and phenol is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of flexibility, thermal stability, and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
25134-86-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
formaldehyde;2-methyloxirane;oxirane;phenol |
InChI |
InChI=1S/C6H6O.C3H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-3-2-4-3;1-2-3-1;1-2/h1-5,7H;3H,2H2,1H3;1-2H2;1H2 |
InChI Key |
GIGAQLHTAVSRMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=O.C1CO1.C1=CC=C(C=C1)O |
Related CAS |
25134-86-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

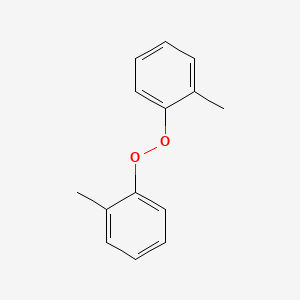
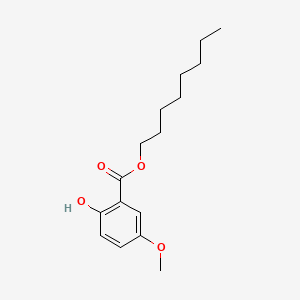
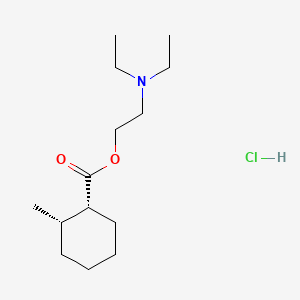

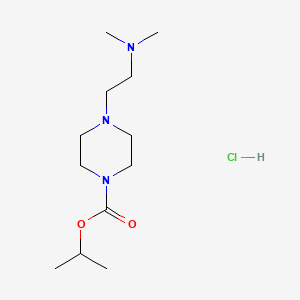

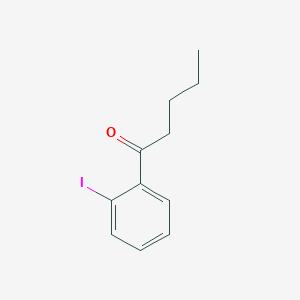
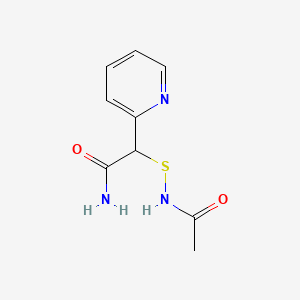
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
